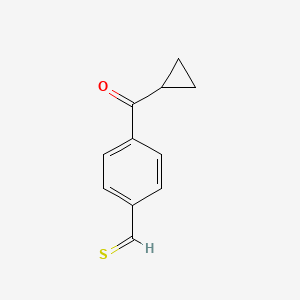

Cyclopropyl4-thiomethylphenylketone

Description

Cyclopropyl4-thiomethylphenylketone (CAS: 99522-32-4, C₁₁H₁₂OS, molecular weight: 192.28 g/mol) is a synthetic organic compound characterized by a cyclopropyl group attached to a ketone-bearing phenyl ring substituted with a methylthio (-SCH₃) moiety at the para position . Its IUPAC name, cyclopropyl[4-(methylthio)phenyl]methanone, reflects its structural features: a rigid cyclopropane ring, a sulfur-containing thioether group, and a ketone functional group. This compound is of interest in medicinal chemistry and materials science due to its unique steric and electronic properties, which arise from the strained cyclopropane ring and the electron-rich sulfur atom.

Properties

Molecular Formula |

C11H10OS |

|---|---|

Molecular Weight |

190.26 g/mol |

IUPAC Name |

4-(cyclopropanecarbonyl)thiobenzaldehyde |

InChI |

InChI=1S/C11H10OS/c12-11(10-5-6-10)9-3-1-8(7-13)2-4-9/h1-4,7,10H,5-6H2 |

InChI Key |

YUMUGOZVWNXYMV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(C=C2)C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl4-thiomethylphenylketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-thiomethylphenylcyclopropane with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing overall efficiency.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl4-thiomethylphenylketone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Cyclopropyl4-thiomethylphenylketone has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural properties.

Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, is ongoing.

Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which Cyclopropyl4-thiomethylphenylketone exerts its effects depends on its interaction with molecular targets. The cyclopropyl group can induce strain in molecular structures, affecting binding affinity and reactivity. The thiomethyl group can participate in redox reactions, influencing the compound’s biological activity. The ketone functional group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While the provided evidence lacks direct comparative data, the following analysis is derived from structural analogs and inferred physicochemical properties:

Table 1: Key Properties of Cyclopropyl4-thiomethylphenylketone and Hypothetical Analogs

Key Findings

Steric Effects : The cyclopropane ring in this compound introduces significant steric hindrance compared to linear alkyl analogs (e.g., 4-Methylthiophenylacetone). This may reduce reactivity in nucleophilic additions but enhance stability in certain catalytic environments .

This could influence its utility in reactions such as Friedel-Crafts acylations.

Solubility and Polarity : Replacement of -SCH₃ with a sulfone (-SO₂CH₃) (as in 4-Methylsulfonylphenylcyclopropylketone) would increase polarity, improving aqueous solubility but reducing lipid membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.